2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile is an organic compound with the chemical formula C9H5F3N2O3. This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzonitrile core. It is a colorless to pale yellow solid with good solubility at room temperature . This compound is often used as an intermediate in the synthesis of other organic compounds, especially those containing fluorine, and has applications in pharmaceutical, pesticide, and material science fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile typically involves the reaction of terephthalimide with 2-methoxybenzonitrile under basic conditions . The process may also involve the use of other auxiliary reagents to facilitate the reaction. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality. Safety measures, such as proper ventilation and protective equipment, are essential due to the potential irritant nature of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorine-containing organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the nitro group.
2-Nitro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.
3-Methoxy-5-nitrobenzotrifluoride: Similar structure but with different substitution patterns.
Uniqueness
2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile is unique due to the combination of the methoxy, nitro, and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-methoxy-3-nitro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3/c1-17-8-5(4-13)2-6(9(10,11)12)3-7(8)14(15)16/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGZHEAAWCZVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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